molecular formula C10H17NO3 B2953405 Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate CAS No. 2247103-92-8

Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate

Cat. No.: B2953405
CAS No.: 2247103-92-8
M. Wt: 199.25
InChI Key: FDDIUOOEGBBKPU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a hydroxymethyl group, and a methylideneazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate with a suitable methylidene source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the formation of the methylidene group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The methylidene group can be reduced to form a methyl group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of tert-butyl 2-(carboxymethyl)-3-methylideneazetidine-1-carboxylate.

    Reduction: Formation of tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The hydroxymethyl and methylidene groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate: Lacks the methylidene group, resulting in different reactivity and applications.

    Tert-butyl 2-(hydroxymethyl)-3-methylazetidine-1-carboxylate: Similar structure but with a methyl group instead of a methylidene group, leading to different chemical properties.

Uniqueness

This structural feature allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-3-methylideneazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-5-11(8(7)6-12)9(13)14-10(2,3)4/h8,12H,1,5-6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDIUOOEGBBKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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